molecular formula C9H17NO4 B165445 3-(Boc-amino)oxetane-3-methanol CAS No. 1363382-11-9

3-(Boc-amino)oxetane-3-methanol

Cat. No.: B165445
CAS No.: 1363382-11-9
M. Wt: 203.24 g/mol
InChI Key: IVFJORRHEURGIF-UHFFFAOYSA-N
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Description

3-(Boc-amino)oxetane-3-methanol is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a four-membered oxetane ring, which is known for its unique physicochemical properties and reactivity .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)oxetane-3-methanol involves the protection of amino functions with Boc-groups . The aza-Michael addition of 1 H -pyrazole, 4-bromo-1 H -pyrazole, and 3-trifluoromethyl-1 H -pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h) .

Future Directions

The future directions of 3-(Boc-amino)oxetane-3-methanol research could involve the development of efficient protocols that provide easy access to highly functional heterocyclic compounds by combining heterocyclic moieties with both carboxylic ester functional groups and cycloaminyl units . Furthermore, the exploration of its potential therapeutic applications could be a promising area of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)oxetane-3-methanol typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxetane ring. One common method involves the cyclization of a suitable precursor through intramolecular etherification or epoxide ring opening . Another approach is the electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)oxetane-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the oxetane ring can lead to the formation of alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h11H,4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFJORRHEURGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146784
Record name Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-11-9
Record name Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
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